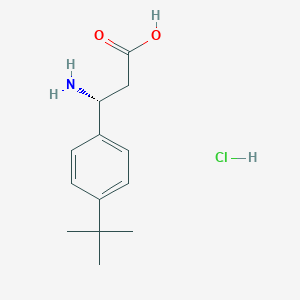

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride

Description

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a para-substituted tert-butylphenyl group and a hydrochloride salt. Its stereochemistry at the 3-position (R-configuration) is critical for interactions in biological systems, as enantiomers often exhibit divergent activities .

Properties

IUPAC Name |

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDNAMPVIGROSG-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride typically follows a sequence of:

- Introduction of the tert-butylphenyl moiety onto a propanoic acid backbone,

- Installation and protection of the amino group,

- Chiral resolution or asymmetric synthesis to obtain the (3R) enantiomer,

- Conversion to the hydrochloride salt form for improved solubility and handling.

Industrial synthesis often employs continuous flow reactors and automated systems to optimize reaction parameters such as temperature, pressure, and reagent concentration, ensuring reproducibility, high yield, and purity.

Detailed Stepwise Preparation

While direct literature on this exact compound’s synthesis is limited, analogous preparation methods for similar chiral amino acids and their derivatives provide a reliable framework. The following method is adapted and expanded from a closely related patent and chemical synthesis literature:

Step 1: Formation of the Propanoic Acid Derivative with tert-Butylphenyl Group

- Starting from commercially available 3-(4-tert-butylphenyl)propanoic acid or its ester derivative.

- The aromatic ring bearing the tert-butyl group is preserved throughout synthesis to maintain lipophilicity and steric properties.

Step 2: Introduction and Protection of the Amino Group

- The amino group is introduced at the 3-position of the propanoic acid backbone.

- Amino protection is critical to prevent side reactions during subsequent steps. Common protecting groups include acetyl, benzyl chloroformate, or benzoyl chloride.

- Protection is carried out under mild alkaline conditions (e.g., sodium carbonate or triethylamine) to ensure selectivity and high yield.

Step 3: Reduction to Amino Alcohol Intermediate (If applicable)

- In some synthetic routes, reduction of amino acid esters to amino alcohols is performed using borohydride reagents (e.g., sodium borohydride, lithium borohydride) in the presence of Lewis acids (magnesium chloride, lithium chloride).

- This step is carefully controlled to maintain stereochemistry and avoid racemization.

Step 4: Removal of Amino Protecting Group

- The amino protecting group is removed by hydrolysis or hydrogenation under alkaline conditions to yield the free amino acid.

- This step is optimized to preserve optical purity.

Step 5: Conversion to Hydrochloride Salt

- The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

- This improves solubility and stability for storage and further applications.

Representative Experimental Data from Analogous Synthesis

| Step | Reaction Conditions | Reagents | Yield (%) | Purity (%) | Optical Purity (ee %) |

|---|---|---|---|---|---|

| Esterification of (R)-3-aminobutyric acid | Methanol, Thionyl chloride, reflux | (R)-3-aminobutyric acid, SOCl2 | 98.5 | 99.7 | 99.9 |

| Amino protection | Aqueous Na2CO3, Benzyl chloroformate, 0-10 °C | Benzyl chloroformate | Not specified | Not specified | Not specified |

| Reduction | Lithium borohydride, LiCl, ethanol, 20-30 °C | LiBH4, LiCl | 90.5 | 98.6 | 99.9 |

| Deprotection | Ethanol, alkaline solution, 70-80 °C, 18-20 h | NaOH or similar | 97.5 | 99.8 | 99.9 |

This example illustrates a high-yield, high-purity, and high-optical-purity preparation route for a chiral amino alcohol derivative closely related to the target compound.

Key Reagents and Conditions

| Reagent Type | Examples | Role in Synthesis |

|---|---|---|

| Acidic Esterification Agents | Thionyl chloride, oxalyl chloride, sulfuric acid | Formation of ester intermediates |

| Amino Protecting Groups | Acetyl chloride, benzyl chloroformate, benzoyl chloride | Protect amino group during reactions |

| Bases for Amino Protection | Sodium carbonate, triethylamine, sodium hydroxide | Provide alkaline environment for protection |

| Reducing Agents | Sodium borohydride, lithium borohydride, potassium borohydride | Reduction of esters to alcohols or amino alcohols |

| Lewis Acids | Magnesium chloride, lithium chloride, calcium chloride | Facilitate reduction reactions |

| Hydrochloric Acid | HCl (aqueous or gas) | Formation of hydrochloride salt |

Notes on Optical Purity and Racemization

- The synthetic routes emphasize maintaining the (3R) stereochemistry throughout the process.

- No racemization occurs during esterification, protection, reduction, or deprotection steps when conducted under controlled conditions.

- Optical purity is typically >99% enantiomeric excess (ee), confirmed by chiral HPLC and NMR spectroscopy.

Summary Table of Preparation Method Features

| Feature | Description | Advantage |

|---|---|---|

| Starting Material | 3-(4-tert-butylphenyl)propanoic acid or ester | Readily available, cost-effective |

| Protection Strategy | Amino group protected with carbamate or acyl groups | Prevents side reactions, preserves stereochemistry |

| Reduction | Borohydride reagents with Lewis acid catalysts | Mild conditions, high yield |

| Deprotection | Hydrolysis or hydrogenation under alkaline conditions | Efficient removal of protecting groups |

| Salt Formation | Treatment with HCl | Enhances solubility and stability |

| Optical Purity | Maintained >99% ee | Suitable for pharmaceutical and biochemical use |

Research Findings and Industrial Relevance

- The compound’s synthesis is optimized for high yield and purity, critical for its use as a building block in peptide synthesis and medicinal chemistry.

- Continuous flow synthesis and automated process control are increasingly employed industrially to scale production while maintaining quality.

- The hydrochloride salt form is preferred for biological assays and formulation due to enhanced aqueous solubility.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Neuroprotective Agent

Research indicates that (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride exhibits neuroprotective properties. It has been investigated for its potential to protect neuronal cells from apoptosis induced by oxidative stress. The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Effects

Studies have shown that this compound may have antidepressant effects by influencing the glutamatergic system. It acts as an amino acid analog that can enhance synaptic transmission and promote neuroplasticity, which are crucial for mood regulation.

Receptor Interaction Studies

The compound has been utilized in receptor binding studies to understand its interaction with various neurotransmitter receptors, particularly NMDA receptors. Its structural similarity to other amino acids allows researchers to explore how modifications affect binding affinity and efficacy.

In Vitro Studies

In vitro experiments using cell lines have demonstrated that (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride can influence cellular signaling pathways related to growth and survival, making it a valuable tool for studying cellular responses to pharmacological agents.

Potential in Pain Management

Given its effects on the central nervous system, this compound is being explored for its analgesic properties. Preliminary studies suggest it may help alleviate chronic pain conditions by modulating pain pathways in the brain.

Role in Cancer Therapy

Emerging research indicates that (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride could play a role in cancer treatment regimens. Its ability to induce apoptosis in certain cancer cell lines positions it as a potential adjunct therapy in oncology.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid | Neuroprotection | Demonstrated reduced apoptosis in neuronal cultures under oxidative stress conditions. |

| Antidepressant-like Effects of Amino Acid Derivatives | Behavioral Studies | Showed significant improvement in depression-like behaviors in animal models. |

| Receptor Binding Affinity of Novel Amino Acid Analogues | Pharmacology | Identified strong binding affinity to NMDA receptors, suggesting potential therapeutic roles. |

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, protein folding, and other biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Para-Substituted Derivatives

- (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride Substituent: 4-tert-butylphenyl. Key Features: The tert-butyl group is highly hydrophobic and sterically demanding, favoring interactions with lipophilic environments. This may improve bioavailability compared to polar analogs . Molecular Formula: C₁₄H₂₂ClNO₂.

- (R)-3-amino-3-phenylpropionic acid hydrochloride Substituent: Unsubstituted phenyl. Key Features: Lacks steric bulk, resulting in lower lipophilicity. This simpler structure may reduce metabolic stability but enhance aqueous solubility . Molecular Formula: C₉H₁₂ClNO₂.

- (3R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride Substituent: 3-iodophenyl. Its ortho position may sterically hinder interactions compared to para-substituted analogs . Molecular Formula: C₉H₁₁ClINO₂.

Ortho/Meta-Substituted Derivatives

- (3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride Substituent: 2-ethoxyphenyl. Key Features: The ethoxy group is electron-donating, altering the electronic environment of the aromatic ring. Ortho substitution may reduce planarity, impacting binding to flat biological targets . Molecular Formula: C₁₁H₁₆ClNO₃.

Heterocyclic vs. Aromatic Substituents

- 2-Amino-3-hydroxy-3-(4-imidazolyl)propanoic acid hydrochloride Substituent: 4-imidazolyl. Key Features: The imidazole ring introduces heterocyclic character and hydrogen-bonding capacity. This compound is a component of bleomycin antibiotics, highlighting the role of heterocycles in biological activity . Molecular Formula: C₆H₁₀ClN₃O₃.

Stereochemical Considerations

- Stereoisomers of 2-Amino-3-hydroxy-3-(4-imidazolyl)propanoic acid (2R,3R)-form: Exhibits optical rotation [α]₂₅ᴅ -17° (hydrochloride), used in antibiotic frameworks. (2S,3R)-form: Shows [α]ᴅ +40° (hydrochloride), demonstrating how stereochemistry drastically alters physicochemical properties . Implication: The (3R) configuration in the target compound likely dictates its binding specificity and efficacy compared to other stereoisomers.

Comparative Data Table

Biological Activity

Overview

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, is characterized by a tert-butyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological applications. This compound has garnered attention for its potential roles in enzyme inhibition and protein interactions, which are crucial in therapeutic contexts.

The biological activity of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. While specific biochemical pathways remain largely unexplored, the compound's structure suggests potential interactions with amino acid transporters and other protein targets.

Potential Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

- Protein Interactions : Its structural features may allow it to modulate protein functions, potentially influencing pathways related to cell signaling and metabolism.

Research Findings

Recent studies have investigated the compound's biological activities, focusing on its potential therapeutic applications.

Case Studies

- Enzyme Inhibition Studies : Research indicated that (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride could inhibit certain enzymes involved in amino acid metabolism, although the exact targets and inhibition mechanisms need further exploration.

- Therapeutic Applications : Preliminary studies suggest that this compound may serve as a precursor for drug development targeting specific diseases related to amino acid transport dysregulation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties that may influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(phenyl)propanoic acid | C9H11NO2 | Lacks the tert-butyl group; simpler structure |

| 3-Amino-3-(4-methylphenyl)propanoic acid | C11H15NO2 | Contains a methyl group instead of tert-butyl |

| 3-Amino-3-(4-isopropylphenyl)propanoic acid | C12H17NO2 | Features an isopropyl group; similar steric properties |

The presence of the bulky tert-butyl group in (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride enhances its lipophilicity compared to other derivatives, potentially influencing its absorption and distribution in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective Mannich reactions using chiral auxiliaries (e.g., Evans oxazolidinones) can yield the (3R)-configuration . Hydrochloride salt formation is achieved via treatment with HCl in polar solvents (e.g., ethanol/water mixtures). Reaction temperatures (0–25°C) and pH control (pH 4–5) are critical to minimize racemization .

- Key Considerations : Monitor optical rotation ([α]D) and HPLC chiral column retention times (e.g., Chiralpak IA) to confirm enantiomeric excess (>98% required for pharmacological studies) .

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hygroscopicity : Dynamic vapor sorption (DVS) studies in humidity-controlled environments (e.g., 25°C, 0–90% RH) .

- Solution Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C, analyzing degradation products via LC-MS .

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?

- Primary Methods :

- NMR : ¹H and ¹³C NMR to verify tert-butyl (δ 1.3 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm, doublets) .

- HPLC-MS : Reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect trace impurities .

- X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s bioavailability and target-binding affinity compared to other aryl groups (e.g., 4-fluorophenyl)?

- Methodology :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to compare tert-butyl (predicted logP ~2.5) vs. smaller substituents (e.g., 4-fluorophenyl: logP ~1.8) .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors). The tert-butyl group may enhance hydrophobic binding but reduce solubility .

Q. What strategies are recommended to resolve contradictions in bioactivity data across different in vitro assays?

- Approach :

- Assay Optimization : Validate assay conditions (e.g., buffer pH, DMSO concentration) to minimize false positives/negatives.

- Metabolite Screening : Use hepatocyte incubation followed by LC-MS to rule out interference from metabolic byproducts .

- Orthogonal Assays : Cross-validate results using SPR, fluorescence polarization, and cell-based functional assays .

Q. How can computational modeling predict the compound’s interaction with enzymes like amino acid decarboxylases?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses in enzyme active sites. The tert-butyl group may sterically hinder interactions with polar residues .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and hydrogen-bonding patterns with catalytic residues .

Q. What experimental designs are critical for evaluating enantiomer-specific pharmacological effects?

- Protocol :

- Stereoisomer Synthesis : Prepare both (3R) and (3S) enantiomers via chiral chromatography or asymmetric synthesis .

- In Vivo PK/PD : Compare pharmacokinetics (AUC, Cmax) and dose-response curves in rodent models. The (3R)-enantiomer may show higher CNS penetration due to reduced plasma protein binding .

Key Recommendations

- Stereochemical Integrity : Prioritize chiral HPLC for batch-to-batch consistency.

- Biological Assays : Include enantiomer controls to isolate (3R)-specific effects.

- Data Reproducibility : Use orthogonal analytical methods (NMR, LC-MS, X-ray) to validate structural claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.